molecular formula C14H11NO3 B15232147 Methyl 3-(4-formylphenyl)pyridine-2-carboxylate CAS No. 920510-95-8

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate

Cat. No.: B15232147
CAS No.: 920510-95-8
M. Wt: 241.24 g/mol
InChI Key: VAFMPLQBDHKRBS-UHFFFAOYSA-N
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Description

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C14H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate typically involves the reaction of 4-formylphenylboronic acid with methyl 2-bromopyridine-3-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group on the phenyl ring and the carboxylate ester linkage to the pyridine ring make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

920510-95-8

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 3-(4-formylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3

InChI Key

VAFMPLQBDHKRBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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